molecular formula C11H16N2O B8449571 Cyclopropyl-(2-methoxy-3-methyl-pyridin-4-ylmethyl)-amine

Cyclopropyl-(2-methoxy-3-methyl-pyridin-4-ylmethyl)-amine

Cat. No.: B8449571
M. Wt: 192.26 g/mol
InChI Key: UYRQCPCASRCQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl-(2-methoxy-3-methyl-pyridin-4-ylmethyl)-amine is a chemical compound with a unique structure that combines a cyclopropyl group with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(2-methoxy-3-methyl-pyridin-4-ylmethyl)-amine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance . The process involves the coupling of a boron reagent with a halogenated pyridine derivative under the influence of a palladium catalyst . Specific reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized to achieve high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(2-methoxy-3-methyl-pyridin-4-ylmethyl)-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

Cyclopropyl-(2-methoxy-3-methyl-pyridin-4-ylmethyl)-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl-(2-methoxy-3-methyl-pyridin-4-ylmethyl)-amine involves its interaction with specific molecular targets. The cyclopropyl group is known to enhance the compound’s stability and reactivity. The pyridine ring can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl-(2-methoxy-3-methyl-pyridin-4-ylmethyl)-amine is unique due to its combination of a cyclopropyl group and a methoxy-substituted pyridine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N-[(2-methoxy-3-methylpyridin-4-yl)methyl]cyclopropanamine

InChI

InChI=1S/C11H16N2O/c1-8-9(7-13-10-3-4-10)5-6-12-11(8)14-2/h5-6,10,13H,3-4,7H2,1-2H3

InChI Key

UYRQCPCASRCQGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1OC)CNC2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (2-chloro-3-methylpyridin-4-ylmethyl)cyclopropylamine (10.0 g, 50.8 mmol) and sodium methoxide (13.73 g, 254 mmol) in dioxan (40 mL) was heated to reflux for 48 h. The reaction mixture was filtered through Celite, and the remaining solid was washed with Et2O (2×). The solvents were removed under reduced pressure. Purification by FC yielded the title compound (8.8 g, 90%) as a pale, yellow liquid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
13.73 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
90%

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